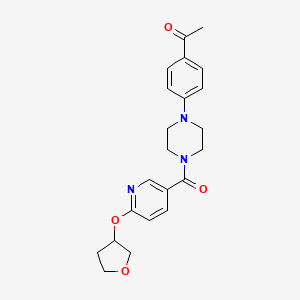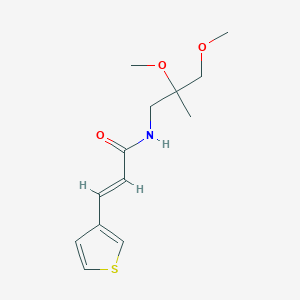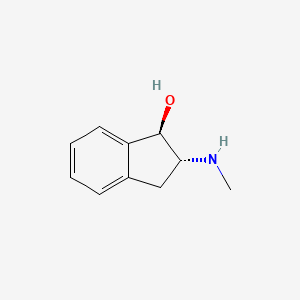
1-(4-(4-(6-((Tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-(6-((Tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and industrial research. This compound features a tetrahydrofuran ring, a nicotinoyl group, and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(6-((Tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone typically involves multiple steps:
Formation of the Tetrahydrofuran-3-yl Ether: The initial step involves the preparation of the tetrahydrofuran-3-yl ether. This can be achieved by reacting tetrahydrofuran with an appropriate halogenated compound under basic conditions.
Nicotinoylation: The tetrahydrofuran-3-yl ether is then reacted with nicotinoyl chloride in the presence of a base such as triethylamine to form the nicotinoyl derivative.
Piperazine Coupling: The nicotinoyl derivative is then coupled with piperazine under reflux conditions to form the piperazinyl intermediate.
Final Coupling with Phenyl Ethanone: The piperazinyl intermediate is finally reacted with 4-bromoacetophenone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(4-(6-((Tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-(4-(6-((Tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory pathways.
Pharmacology: It can be studied for its potential effects on various biological targets, including receptors and enzymes.
Industrial Research: The compound’s unique structure makes it suitable for use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(4-(4-(6-((Tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and nicotinoyl group may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(4-(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)piperazin-1-yl)phenyl)ethanone: Similar structure but with a pyridine ring instead of a nicotinoyl group.
1-(4-(4-(6-((Tetrahydrofuran-3-yl)oxy)benzoyl)piperazin-1-yl)phenyl)ethanone: Contains a benzoyl group instead of a nicotinoyl group.
Uniqueness
1-(4-(4-(6-((Tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone is unique due to the presence of the nicotinoyl group, which can impart specific biological activities and binding properties that are distinct from similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
1-[4-[4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-16(26)17-2-5-19(6-3-17)24-9-11-25(12-10-24)22(27)18-4-7-21(23-14-18)29-20-8-13-28-15-20/h2-7,14,20H,8-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPMZGCMAGVEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide](/img/structure/B2907647.png)

![3-[(2-Chlorophenyl)amino]butanenitrile](/img/structure/B2907654.png)





![1-[(4-fluorophenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2907663.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B2907664.png)
![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2907665.png)
